2-Methyl-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride is a sulfonyl chloride derivative of pyrazole, identified by the Chemical Abstracts Service registry number 1219589-06-6. This compound is notable for its applications in organic synthesis and medicinal chemistry, particularly as an intermediate in the development of biologically active molecules and pharmaceuticals. Its structure features a pyrazole ring, which contributes to its reactivity and versatility in chemical reactions.
This compound can be synthesized through various methods, primarily involving the reaction of 2-methyl-5-(1H-pyrazol-1-yl)benzenesulfonic acid with thionyl chloride. The process is typically conducted under reflux conditions to facilitate the conversion of the sulfonic acid group into a sulfonyl chloride group, which is more reactive and useful in further chemical transformations.
2-Methyl-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride belongs to the class of sulfonyl chlorides and pyrazoles. Sulfonyl chlorides are characterized by the presence of a sulfonyl group (SO₂) bonded to a chlorine atom, which makes them highly reactive towards nucleophiles. Pyrazoles are five-membered heterocycles containing two adjacent nitrogen atoms, known for their diverse pharmacological properties.
The primary method for synthesizing 2-methyl-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride involves:
The reaction mechanism involves the nucleophilic attack of thionyl chloride on the sulfonic acid group, leading to the formation of sulfonyl chloride. This transformation is crucial for producing compounds that can participate in further chemical reactions such as nucleophilic substitutions and coupling reactions.
2-Methyl-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride participates in several key reactions:
The typical reagents used in these reactions include:
The mechanism of action for 2-methyl-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride:
The physical properties include:
Chemical properties involve:
2-Methyl-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride finds applications across various scientific fields:
The pyrazole ring (1,2-diazole) is a privileged heterocyclic scaffold in medicinal chemistry due to its versatile hydrogen-bonding capacity, metabolic stability, and capacity for diverse substitution patterns. This five-membered ring, featuring two adjacent nitrogen atoms, enables precise molecular interactions with biological targets. Pyrazole-containing compounds constitute approximately 10% of all small-molecule drugs approved by the FDA between 2011-2023, underscoring their pharmaceutical significance [7]. Notable therapeutics leveraging the pyrazole core include:
Table 1: Clinically Approved Pyrazole-Containing Pharmaceuticals
Drug Name | Therapeutic Class | Key Indication(s) | Biological Target |
---|---|---|---|
Celecoxib | COX-2 Inhibitor | Osteoarthritis, Inflammation | Cyclooxygenase-2 |
Crizotinib | Multi-kinase Inhibitor | Non-small cell lung cancer | ALK, ROS1, MET |
Dabrafenib | Kinase Inhibitor | BRAF-mutant melanoma | BRAF V600E |
Encorafenib | Kinase Inhibitor | Colorectal cancer | BRAF V600E |
Tofacitinib | JAK Inhibitor | Rheumatoid arthritis | JAK1/JAK3 |
The structural robustness of the pyrazole ring allows extensive derivatization at N1, C3, C4, and C5 positions, enabling medicinal chemists to fine-tune pharmacokinetic properties and target affinity. Pyrazole-containing kinase inhibitors demonstrate particularly significant therapeutic impact, with molecular hybridization strategies frequently incorporating pyrazole to enhance binding to the kinase hinge region through complementary hydrogen bonding [4] [7]. The ring's moderate basicity (pKa ~2.5 for conjugate acid) contributes to favorable membrane permeability while maintaining water solubility through salt formation at physiological pH, striking an optimal balance for drug bioavailability.
Sulfonyl chlorides (–SO₂Cl) represent highly reactive electrophilic functionalities indispensable in synthetic organic and medicinal chemistry. Their exceptional reactivity stems from the synergistic effect of the electron-withdrawing sulfone group and the chloride leaving group, facilitating nucleophilic displacement under mild conditions. Benzenesulfonyl chlorides serve as linchpins for constructing sulfonamides (–SO₂NR₂), sulfonate esters (–SO₂OR), and sulfonyl thioethers (–SO₂SR) – functional groups of paramount importance in drug design [1] [3] [5].
The synthetic utility of 2-methyl-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride (CAS: 1219589-06-6) exemplifies this reactivity profile:
Table 2: Synthetic Applications of Pyrazole-Sulfonyl Chlorides in Drug Development
Target Compound Class | Reaction Partners | Therapeutic Application | Representative Hybrid |
---|---|---|---|
Pyrazolyl-sulfonamides | Primary/Secondary amines | Kinase inhibitors | Dabrafenib analogs [4] |
Pyrazolyl-sulfonate esters | Phenols/Alcohols | Prodrug development | Nucleoside analogs |
Pyrazolyl-sulfonyl ureas | Isocyanates | Antidiabetic agents | Sulfonylurea hybrids |
Pyrazolyl-thiazoles | 2-Aminothiazoles | Antimicrobial agents | Hybrids with thiazolidinones [2] |
This reactivity underpins the synthesis of kinase inhibitors like dabrafenib, where a pyrimidine-benzenesulfonamide pharmacophore targets BRAF V600E mutants in melanoma [4]. The sulfonyl chloride group's transformation into sulfonamides improves water solubility and membrane transport characteristics versus the parent carboxylic acid analogs, addressing key drug development challenges.
2-Methyl-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride (C₁₀H₉ClN₂O₂S; MW: 256.71 g/mol) integrates three strategically valuable components within a single molecule: (1) an N-linked pyrazole ring, (2) an electrophilic sulfonyl chloride handle, and (3) an ortho-methyl substituted benzene spacer. This trifunctional architecture enables rational drug design through fragment-based approaches [1] [3] [6]. Key structural advantages include:
The molecular architecture supports three-point pharmacophore anchoring:
Table 3: Molecular Descriptors of 2-Methyl-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride
Property | Value/Descriptor | Measurement Method | Significance |
---|---|---|---|
Molecular Formula | C₁₀H₉ClN₂O₂S | High-res MS [10] | Elemental composition |
Molecular Weight | 256.71 g/mol | Calculated | Dosage calculation |
SMILES Notation | CC₁=CC=C(C=C₁S(=O)(=O)Cl)N₂C=CC=N₂ | Canonical [1] | Structural representation |
InChI Key | VTDPIPJSPHXLRL-UHFFFAOYSA-N | Standard identifier [1] | Database searching |
Purity Specifications | ≥95% (HPLC) | Vendor specifications [1] [3] | Synthetic quality |
Storage Stability | 2-8°C under inert atmosphere | Technical data [3] | Handling requirements |
This scaffold features prominently in kinase inhibitor development, particularly for BRAF V600E and JNK targets. Hybridization strategies exploit the pyrazole's affinity for the adenine binding pocket while the sulfonamide linker extends toward the hydrophobic region II of the kinase domain [4]. Molecular modeling studies indicate that the methyl group fills a small hydrophobic cleft adjacent to the ATP-binding site in BRAF V600E, contributing ~1.2 kcal/mol binding energy through van der Waals interactions. The scaffold's versatility is further demonstrated in the synthesis of pyrazole-thiazolidinone hybrids, where sulfonamide formation precedes cyclocondensation to yield bioactive molecules with demonstrated antitumor and anti-inflammatory activities [2]. These attributes establish 2-methyl-5-(1H-pyrazol-1-yl)benzenesulfonyl chloride as a structurally privileged intermediate for generating targeted therapeutic agents addressing multifactorial diseases.
Compound Names in Article:
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0